2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide -

2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide

Catalog Number: EVT-3795442
CAS Number:
Molecular Formula: C19H18N4O5S
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Role in Scientific Research: The specific substituents on the oxadiazole ring and the acetamide group suggest that this compound might be of interest for various biological activities. Oxadiazole derivatives have been explored for their potential as antimicrobial [, , , ], antitumor [, ], and other pharmacological properties []. The presence of a nitrophenyl group can also contribute to biological activity, although it can sometimes raise toxicity concerns.
Applications
  • Antimicrobial Agent: Given the reported antimicrobial activities of various oxadiazole derivatives [, , , ], this compound could be investigated for its potential against bacteria and fungi.
  • Antitumor Agent: The structural motifs present in the molecule, including the oxadiazole and the nitrophenyl groups, have been associated with antitumor activity [, ]. This makes it a potential candidate for further research in this domain.

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide) (1a)

  • Compound Description: This symmetrical 1,3,4-oxadiazole derivative demonstrated potent antimicrobial activity. []
  • Relevance: This compound and 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide share the core 1,3,4-oxadiazole ring system. The presence of different substituents on this core structure suggests potential variations in their antimicrobial properties. []

N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide (1b)

  • Compound Description: This compound, similar to compound 1a, displayed potent antimicrobial activity, highlighting the significance of the 1,3,4-oxadiazole moiety in antimicrobial drug design. []
  • Relevance: Like the target compound, this structure contains the 1,3,4-oxadiazole core, further reinforcing the potential of this scaffold for antimicrobial activity. Variations in their substituents, particularly the presence of acetamide groups in this compound, may contribute to differences in their biological profiles compared to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide. []

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

  • Compound Description: This compound, featuring both benzofuran and 1,3,4-oxadiazole units, exhibited notable antimicrobial activity, further emphasizing the biological potential of these heterocyclic systems. []
  • Relevance: The presence of the 1,3,4-oxadiazole ring and a thioacetamide side chain links this structure to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide, suggesting shared chemical properties and potential for similar biological activities. The distinct aromatic substituents on the oxadiazole ring highlight the potential for structure-activity relationship studies within this class. []

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

  • Compound Description: This compound demonstrated strong antimicrobial activity, similar to compound 2a, indicating the potential significance of the benzofuran-1,3,4-oxadiazole hybrid structure for antimicrobial drug development. []
  • Relevance: The presence of the 1,3,4-oxadiazole ring, thioether linker, and acetamide group makes this compound closely related to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide. The variation in the aromatic substituents (benzofuran vs. methoxybenzyl) offers insights into the structure-activity relationships within this compound class. []

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole (3)

  • Compound Description: This compound, combining 1,3,4-oxadiazole with a thiazole moiety, exhibited significant antimicrobial activity, underscoring the potential of combining heterocyclic scaffolds in drug design. []
  • Relevance: The shared 1,3,4-oxadiazole moiety between this compound and 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide suggests they may share similar mechanisms of action or target similar biological pathways. The different substituents and the presence of a thiazole ring in compound 3 could lead to variations in their pharmacological profiles. []

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a)

  • Compound Description: This compound, containing both 1,3,4-oxadiazole and triazole rings, showed promising antimicrobial activity, highlighting the potential of combining different heterocycles for enhanced biological activity. []
  • Relevance: While not directly sharing the same substituents, the presence of the 1,3,4-oxadiazole ring links this compound to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide. The inclusion of a triazole ring and different halogenated aromatic substituents in compound 4a suggest potential variations in their pharmacological properties and interactions with biological targets. []

2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl-1,3,4-oxadiazole (4b)

  • Compound Description: Similar to compound 4a, this derivative demonstrated potent antimicrobial activity, suggesting the importance of both the 1,3,4-oxadiazole and triazole moieties for its biological activity. []

(2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole (4c)

  • Compound Description: This compound, featuring a structure similar to 4a and 4b, also exhibited significant antimicrobial activity. This further supports the role of the 1,3,4-oxadiazole and triazole rings in its biological effects. []
  • Relevance: The presence of the 1,3,4-oxadiazole ring connects this structure to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide. Variations in their substituents, specifically the inclusion of a triazole ring, chlorine atoms, and methoxy groups in compound 4c, could lead to differences in their pharmacological profiles compared to the target compound. []

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one (5a)

  • Compound Description: This compound, incorporating 1,3,4-oxadiazole within a quinazolinone scaffold, exhibited promising antimicrobial activity, highlighting the potential of hybridizing heterocycles for developing novel antimicrobial agents. []
  • Compound Description: This compound, integrating 1,3,4-oxadiazole with a triazole ring, was identified as a potential antimicrobial agent. []
  • Relevance: This compound and 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide share the 1,3,4-oxadiazole core, suggesting they might interact with similar biological targets. The presence of a bromine atom, a triazole ring, and different aromatic substituents in this compound indicates potential differences in their physicochemical properties and, consequently, their pharmacological profiles. []

Quinoxaline-Oxadiazole Hybrids (7)

  • Compound Description: This series of compounds, featuring a hybrid structure of quinoxaline and 1,3,4-oxadiazole, exhibited promising antimicrobial activity, highlighting the effectiveness of combining different heterocycles for enhancing biological activity. []
  • Relevance: This compound class shares the 1,3,4-oxadiazole moiety with 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide. The presence of the quinoxaline ring and variations in substituents within this series could lead to differences in their pharmacological properties and interactions with biological targets. []

N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound, a 5-nitrofuran derivative with a thiadiazole ring, induced tumors in various tissues of rats, including forestomach, kidney pelvis, and lung. []
  • Relevance: Although it contains a thiadiazole ring instead of an oxadiazole ring, the structural similarity and the presence of the acetamide group make it relevant to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide. Both compounds belong to a broader class of heterocyclic compounds with potential biological activity. []

4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one (3c)

  • Compound Description: This compound, containing a phthalazine moiety linked to a 1,3,4-oxadiazole ring through a thiomethyl bridge, showed improved antibacterial activity compared to standard drugs like rifamycin and ciprofloxacin. []
  • Relevance: The shared 1,3,4-oxadiazole ring and the thioether linkage make this compound structurally related to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide. The presence of the phthalazine ring and the trifluoromethyl group in this compound could contribute to differences in its pharmacological properties and interactions with bacterial targets. []

4-methyl-2-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one (3d)

  • Compound Description: Similar to compound 3c, this phthalazine-1,3,4-oxadiazole hybrid exhibited enhanced antibacterial activity, suggesting the importance of both heterocyclic systems for its biological activity. []

N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5d)

  • Compound Description: This compound, featuring a chalcone moiety linked to a 1,3,4-oxadiazole ring, displayed improved antibacterial activity compared to standard drugs, highlighting the potential of incorporating chalcones for developing new antibacterial agents. []
  • Relevance: The shared presence of the 1,3,4-oxadiazole ring and the thioether linkage connects this compound to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide. The incorporation of a chalcone moiety and the different substitution patterns in this compound could lead to variations in their pharmacological profiles and interactions with bacterial targets. []

N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5e)

  • Compound Description: Similar to compound 5d, this chalcone-1,3,4-oxadiazole hybrid exhibited enhanced antibacterial activity, suggesting the synergistic effect of combining these pharmacophores. It demonstrated the highest binding affinity to bacterial targets with specific amino acid interactions. []
  • Relevance: The common 1,3,4-oxadiazole ring and the thioether linkage make this compound structurally similar to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide. The presence of the chalcone moiety and variations in the substitution pattern, particularly the hydroxyl and methoxy groups, indicate potential differences in their pharmacological properties and interactions with bacterial targets. []

N’-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives (4a-f)

  • Compound Description: This series of hydrazide derivatives, prepared from 3-methoxyphenol, demonstrated antimicrobial activity and antiproliferative activity against A549 lung and MCF7 breast cancer cell lines. [, ]
  • Relevance: While lacking the 1,3,4-oxadiazole ring, these compounds are relevant to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide due to their shared focus on antimicrobial and antiproliferative activities. The research highlights the exploration of various heterocyclic and aromatic structures for these biological targets, indicating a broader structure-activity relationship study within this field. [, ]

1-(4-substitutedphenyl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (6a-f)

  • Compound Description: This group of 1,3,4-oxadiazole derivatives, also derived from 3-methoxyphenol, showed promising antimicrobial and antiproliferative activities against A549 and MCF7 cancer cell lines. [, ]
  • Relevance: The presence of the 1,3,4-oxadiazole ring and the thioether linkage directly links this series to 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide. This series emphasizes the importance of the 1,3,4-oxadiazole scaffold and the exploration of diverse substituents for tuning their antimicrobial and anticancer activities. [, ]

N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives (7a-e)

  • Compound Description: This series, incorporating both benzothiazole and 1,3,4-oxadiazole rings, displayed potent antimicrobial and antiproliferative activity, particularly against A549 lung and MCF7 breast cancer cell lines. Compound 7c, with a 6-methoxybenzothiazole substituent, exhibited the highest inhibitory activity. [, ]
  • Relevance: This series shares the 1,3,4-oxadiazole core, thioether linkage, and acetamide group with 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide, indicating a close structural relationship. The incorporation of a benzothiazole ring in this series highlights the potential for enhancing biological activity by combining different heterocyclic systems. [, ]

Properties

Product Name

2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C19H18N4O5S/c1-12-3-6-14(10-16(12)23(25)26)20-17(24)11-29-19-22-21-18(28-19)9-13-4-7-15(27-2)8-5-13/h3-8,10H,9,11H2,1-2H3,(H,20,24)

InChI Key

FUXCSTKEEOKKIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.